N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide
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Overview
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Diphenylpropyl Group: The diphenylpropyl group is introduced to the piperidine ring through nucleophilic substitution reactions.
Formation of the Hexanamide Moiety: The hexanamide group is attached to the piperidine ring through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the diphenylpropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and producing analgesic or neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide is unique due to its specific structural features, such as the presence of the hexanamide moiety and the diphenylpropyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
920008-58-8 |
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Molecular Formula |
C27H38N2O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylhexanamide |
InChI |
InChI=1S/C27H38N2O/c1-3-4-7-16-27(30)28(2)25-17-20-29(21-18-25)22-19-26(23-12-8-5-9-13-23)24-14-10-6-11-15-24/h5-6,8-15,25-26H,3-4,7,16-22H2,1-2H3 |
InChI Key |
IDWMKOVWPCUKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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